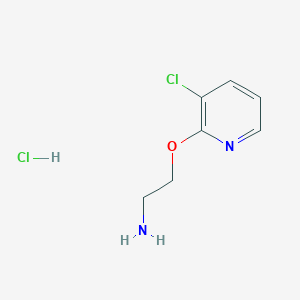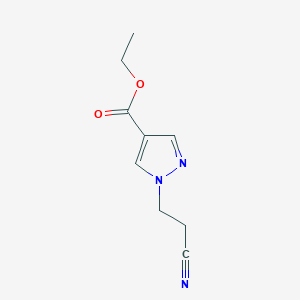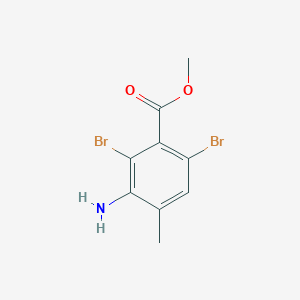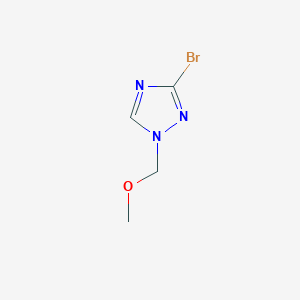
3,5-Difluoro-4-iodobenzaldehyde
Vue d'ensemble
Description
3,5-Difluoro-4-iodobenzaldehyde is an aromatic benzaldehyde derivative . It has a molecular weight of 268 . The IUPAC name for this compound is 3,5-difluoro-4-iodobenzaldehyde .
Molecular Structure Analysis
The molecular formula of 3,5-Difluoro-4-iodobenzaldehyde is C7H3F2IO . This compound contains a benzene ring with iodine and aldehyde functional groups attached to it, along with two fluorine atoms .Chemical Reactions Analysis
While specific chemical reactions involving 3,5-Difluoro-4-iodobenzaldehyde are not available, benzaldehyde derivatives are known to undergo a variety of reactions. They can participate in nucleophilic addition reactions, oxidation reactions, and more .Physical And Chemical Properties Analysis
3,5-Difluoro-4-iodobenzaldehyde is a solid at room temperature . The storage temperature is between 2-8°C .Applications De Recherche Scientifique
1. Catalyst Precursor in Heck and Suzuki Reactions
3,5-Difluoro-4-iodobenzaldehyde has been utilized in the preparation of fluorous imine and thioether palladacycles, acting as precursors for highly active Heck and Suzuki catalysts. These catalysts demonstrate exceptional turnover numbers, exceeding 10^6 under specific conditions. This application highlights the compound's role in facilitating efficient carbon-carbon bond formation, a critical process in organic synthesis and pharmaceutical production (Rocaboy & Gladysz, 2003).
2. In Spectroscopic Studies
The molecule has been characterized through various spectroscopic techniques like FT-IR, Raman, and X-ray diffraction. These studies help in understanding the molecular structure and behavior of the compound under different conditions, which is crucial for its application in material science and molecular engineering (Kumar et al., 2015).
3. In Synthesis of Anticancer Agents
3,5-Difluoro-4-iodobenzaldehyde has been used in the synthesis of fluorinated analogues of combretastatin A-4, an anticancer compound. This demonstrates its potential in the development of new therapeutic agents with improved efficacy in cancer treatment (Lawrence et al., 2003).
4. Development of Liquid Crystalline and Fire Retardant Molecules
Research has been conducted on synthesizing novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units using derivatives of this compound. Such molecules have potential applications in advanced materials engineering, particularly in enhancing fire safety (Jamain et al., 2020).
5. Electrocatalysis Research
Studies have been conducted on the electrocatalysis of NADH oxidation using films derived from 3,5-Difluoro-4-iodobenzaldehyde derivatives. This application is significant in the field of biosensors and bioelectronic devices, where such films can be used to detect and measure biological compounds (Pariente et al., 1994).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-difluoro-4-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNPMPXTPBLXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-iodobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B1378317.png)






![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B1378326.png)
![Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1378327.png)



